molecular formula C14H24N8S B2551515 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea CAS No. 898623-28-4

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea

Cat. No.: B2551515
CAS No.: 898623-28-4
M. Wt: 336.46
InChI Key: NEUGALBVVWJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups and an ethylthiourea moiety

Mechanism of Action

    Target of Action

    Compounds containing a pyrrolidine ring, like “1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of this compound would depend on its exact structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where pyrrolidine is introduced to the triazine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-methylthiourea
  • 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-phenylthiourea

Uniqueness: 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is unique due to its specific substitution pattern and the presence of the ethylthiourea moiety. This structural uniqueness may confer distinct bioactivity and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N8S/c1-2-15-14(23)20-19-11-16-12(21-7-3-4-8-21)18-13(17-11)22-9-5-6-10-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGALBVVWJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.